6-[(Propan-2-yl)amino]pyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
88259-80-7 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(propan-2-ylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H11N3O/c1-5(2)8-6-3-4-7(11)10-9-6/h3-5H,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
XBZUWDHTNITCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NNC(=O)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyridazin 3 2h One Derivatives
Classical Synthetic Routes to the Pyridazin-3(2H)-one Core Structure
The foundational methods for constructing the pyridazinone ring system typically involve the formation of the dinitrogen-containing heterocycle from acyclic precursors. These routes are characterized by their reliability and broad applicability.
One of the most common and versatile methods for synthesizing the pyridazin-3(2H)-one core is the cyclocondensation reaction between a γ-keto acid or its ester equivalent and hydrazine hydrate. iglobaljournal.com This reaction proceeds by initial formation of a hydrazone, followed by an intramolecular cyclization to form the six-membered dihydropyridazinone ring, which can then be aromatized if desired. scispace.com
The general mechanism involves the reaction of the keto group with hydrazine to form a hydrazone, which then undergoes intramolecular condensation with the carboxylic acid or ester group to close the ring and eliminate a molecule of water. This approach is widely used for preparing 6-substituted pyridazinones, where the substituent is determined by the 'R' group on the starting γ-keto acid. iglobaljournal.com For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was achieved through the cyclization of the corresponding γ-keto acid with hydrazine hydrate. scispace.com Similarly, various 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones are obtained by the dehydrocyclization of hydrazides formed from the reaction of methyl β-aroyl propionates and hydrazine hydrate. iglobaljournal.com
Key Precursors for Hydrazine Cyclization:
| Starting Material | Resulting Pyridazinone Structure | Reference |
|---|---|---|
| γ-Keto acids | 6-Substituted-4,5-dihydropyridazin-3(2H)-ones | iglobaljournal.comscispace.com |
| Methyl β-aroyl propionates | 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | iglobaljournal.com |
Condensation reactions involving 1,4-dicarbonyl compounds and hydrazine are a cornerstone in pyridazinone synthesis. thieme-connect.de This method is particularly effective for producing 3,6-disubstituted pyridazines. Unsaturated 1,4-diketones react readily with hydrazine hydrate, often in ethanol at room temperature for Z-isomers, or requiring heat for E-isomers, to yield the corresponding pyridazines. thieme-connect.de
Another important condensation strategy involves the reaction of maleic acid derivatives, such as maleic anhydride, with hydrazines. iglobaljournal.com This method provides a direct route to pyridazine-3,6-diones, which are valuable intermediates for further functionalization. Additionally, the reaction between 3-oxo-2-arylhydrazonopropanals and compounds with active methylene groups, such as p-nitrophenylacetic acid or cyanoacetic acid, in acetic anhydride, has been established as a general route to a variety of pyridazin-3-one derivatives. mdpi.com
Novel and Efficient Synthetic Strategies for Pyridazinone Compounds
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing pyridazinone derivatives. These strategies often focus on reducing the number of synthetic steps, improving yields, and utilizing greener reaction conditions.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot methods for pyridazinone synthesis have been reported. For example, a multi-component synthesis of pyridazinones has been achieved from arenes, cyclic anhydrides, and aryl hydrazines using a recyclable ionic liquid catalyst, [bmim]Br-AlCl3, under ultrasound promotion. scispace.com
Another notable one-pot method involves the reaction of a substituted acetophenone with glyoxylic acid, followed by ring closure with hydrazine hydrate. nih.govresearchgate.net This approach streamlines the synthesis of 6-substituted pyridazin-3(2H)-ones by avoiding the isolation of intermediate compounds. researchgate.net Similarly, a one-pot reaction for preparing a pyridazino[3,4-b] scispace.comnih.govthiazin-6(7H)-one derivative has been developed from a pyridazinethione precursor, chloroacetic acid, and p-chlorobenzaldehyde. nih.gov
Green chemistry principles are increasingly being applied to the synthesis of pyridazinones to minimize environmental impact. This includes the use of microwave irradiation and ultrasound as energy sources to accelerate reactions, improve yields, and reduce the use of volatile organic solvents.
For instance, a novel environmentally benign methodology for the synthesis of thieno[3,4-d]pyridazinones has been developed that avoids toxic organic solvents by running the reaction neat under microwave or ultrasound irradiation, resulting in excellent yields and shorter reaction times. scispace.com Coupling reactions to form norlabdane–pyridazinone hybrids have also been successfully carried out using microwave irradiation, which often provides better results than conventional heating. mdpi.com The use of recyclable catalysts, such as the ionic liquid [bmim]Br-AlCl3, also aligns with green chemistry principles by allowing for easy separation and reuse of the catalyst. scispace.com
Specific Derivatization and Functionalization Strategies for 6-Substituted Pyridazin-3(2H)-ones
Once the pyridazinone core is formed, further derivatization is often necessary to synthesize specific target molecules. The 6-position of the pyridazin-3(2H)-one ring is a common site for introducing substituents, and various strategies have been developed for this purpose.
A key intermediate for this functionalization is 6-chloro-3(2H)-pyridazinone. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For example, reaction with amines, such as isopropylamine, would lead to the formation of 6-amino-substituted pyridazinones like 6-[(Propan-2-yl)amino]pyridazin-3(2H)-one.
Another powerful method for functionalization is the palladium-catalyzed cross-coupling reaction. Halogenated pyridazinones can be coupled with various partners to introduce aryl, alkyl, or other groups. For instance, Suzuki-Miyaura coupling of a 4-chloro-pyridazinone with 2-formylphenylboronic acid has been used to synthesize biaryl products that can be further cyclized. scispace.com
Coupling reactions under basic conditions are also employed. The N-H bond of the pyridazinone ring is acidic enough to be deprotonated by a base, and the resulting anion can react with electrophiles. This has been used in the synthesis of norlabdane–pyridazinone hybrids, where a brominated norlabdane derivative is coupled with 6-(p-tolyl)-3(2H)-pyridazinone in the presence of a base like potassium hydroxide or potassium carbonate. mdpi.com
Examples of Functionalization Reactions:
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 6-Chloropyridazinone, Amines | 6-Aminopyridazinones | Implied by general reactivity |
| Suzuki-Miyaura Coupling | Halopyridazinone, Boronic acid, Pd catalyst | Biaryl Pyridazinones | scispace.com |
Regioselective Synthesis and Isomeric Considerations for Pyridazinone Analogues
The synthesis of pyridazin-3(2H)-one derivatives, a class of heterocyclic compounds with significant biological activities, often necessitates precise control over the regiochemical outcome of the reactions. scispace.comsphinxsai.com The substituent pattern on the pyridazinone ring plays a crucial role in determining the pharmacological properties of these molecules. sarpublication.com Consequently, the development of regioselective synthetic methodologies is of paramount importance in medicinal chemistry to access specific isomers with desired therapeutic effects. nih.gov
The regioselectivity in the synthesis of pyridazinone analogues is influenced by various factors, including the choice of starting materials, reaction conditions, and the nature of substituents. sciforum.net One of the common strategies for the synthesis of 6-substituted pyridazin-3(2H)-ones involves the cyclization of γ-keto acids with hydrazine hydrate. scispace.comnih.gov The regioselectivity of this reaction is generally high, leading to the desired 6-substituted product.
Another approach involves the modification of a pre-formed pyridazinone ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the regioselective introduction of aryl groups at specific positions of the pyridazinone core. researchgate.net The regioselectivity in these reactions is dictated by the position of the leaving group, typically a halogen, on the pyridazinone ring. For example, starting from 3-amino-6-chloropyridazine, Suzuki-Miyaura cross-coupling allows for the synthesis of 3-amino-6-arylpyridazines with high regioselectivity. researchgate.net
The inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl enol ethers offers a modern and highly regioselective route to functionalized pyridazines, which can be precursors to pyridazinones. organic-chemistry.org This method provides excellent control over the placement of substituents on the resulting pyridazine (B1198779) ring.
In the context of synthesizing compounds like this compound, a potential regioselective strategy could involve the nucleophilic substitution of a suitable leaving group, such as a chlorine atom, at the 6-position of the pyridazin-3(2H)-one ring with isopropylamine. The precursor for such a reaction could be a compound like 6-chloro-N-(propan-2-yl)pyridazin-3-amine, which can be subsequently converted to the desired pyridazinone. rlavie.com
The following table summarizes some regioselective synthetic methods for pyridazinone derivatives:
| Starting Materials | Reagents and Conditions | Product Type | Regioselectivity | Ref. |
| γ-Keto acids | Hydrazine hydrate, reflux | 6-Substituted-4,5-dihydropyridazin-3(2H)-ones | High | mdpi.com |
| 3-Amino-6-chloropyridazine | Arylboronic acid, Pd(0) catalyst | 3-Amino-6-arylpyridazines | High | researchgate.net |
| 3-Monosubstituted s-tetrazine and silyl enol ethers | Lewis acid | Functionalized pyridazines | High | organic-chemistry.org |
| 4-Chloro-5-hydroxyalkylamino-6-nitro-3(2H)-pyridazinones | Sodium ethoxide | Pyridazino-fused ring systems | Dependent on side chain length | sciforum.net |
Isomeric considerations are critical in the synthesis and characterization of pyridazinone analogues. The possibility of forming constitutional isomers necessitates careful analysis to confirm the structure of the final product. For instance, in the cyclization reactions, different regioisomers can be formed depending on which carbonyl group of a dicarbonyl precursor reacts with the hydrazine.
NMR spectroscopy is a powerful tool for the differentiation of pyridazinone isomers. sphinxsai.com The chemical shifts and coupling constants of the protons on the pyridazinone ring are sensitive to the substitution pattern. For example, the chemical shift of the proton at the 5-position of the pyridazinone ring can help distinguish between 4- and 6-substituted isomers.
In cases of N-alkylation of the pyridazinone ring, two possible isomers can be formed: the N-2 and O-alkylated products. The reaction conditions can be optimized to favor the formation of the desired N-2 substituted isomer. Spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry, are essential for the unambiguous identification of the resulting isomers. mdpi.com
The table below provides an example of how NMR data can be used to distinguish between different pyridazinone structures, although specific data for this compound is not available in the provided search results, the general principles apply.
| Compound | Key 1H NMR Signals (ppm) | Diagnostic Features |
| 6-Benzoyl-2-(4-methoxyphenyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-one | 8.24 (s, 1H, pyridazine H5) | Singlet for the H5 proton indicates substitution at positions 4 and 6. |
| 6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | 8.11 (s, 1H, pyridazine H5) | A singlet for the H5 proton confirms the substitution pattern. |
Structure Activity Relationship Sar and Structure Target Relationship Str Studies of Pyridazinone Derivatives
Influence of Substituent Effects on Biological Activity Trends
The biological activity of pyridazinone derivatives can be significantly modulated by the introduction of various substituents at different positions of the heterocyclic ring. These modifications can influence the compound's affinity for its biological target, as well as its pharmacokinetic and pharmacodynamic properties.
The nitrogen atom at the 2-position of the pyridazinone ring is a key site for chemical modification, and substitutions at this position have been shown to have a profound impact on biological activity.
Research has indicated that N-substitution is a critical factor for in vitro cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.net For instance, several N-substituted pyridazinone derivatives have demonstrated significant anti-inflammatory activity with low ulcerogenicity. researchgate.net The presence of an acetamide side chain linked to the lactam nitrogen at the 2-position has been associated with enhanced analgesic and anti-inflammatory actions with minimal or no ulcerogenic effects. sarpublication.com
In a study focused on phosphodiesterase 4 (PDE4) inhibitors, it was observed that N-substitution on the pyridazinone ring is preferable for inhibitory activity. actascientific.com Specifically, a hydrogen bond donor function (R2 = H) at this position was found to be optimal for PDE4B affinity. nih.gov Conversely, increasing the hydrophobic character of the N-substituent, for example, by introducing a benzyl group, slightly decreased the inhibitory effect. nih.gov
The nature of the substituent at the N-position can also influence other biological activities. For instance, the introduction of imidazol-1-yl or 1,2,4-triazol-1-yl methyl groups at the N-2 position of 6-aryl-4,5-dihydro-(2H)-pyridazin-3-ones has been explored for anticonvulsant and antitubercular activities. researchgate.netscielo.br
| Compound Type | N-Substituent | Biological Activity | Reference |
| Pyridazinone Derivatives | Various N-substituents | COX-2 Inhibition, Anti-inflammatory | researchgate.net |
| Pyridazinone Derivatives | Acetamide side chain | Analgesic, Anti-inflammatory | sarpublication.com |
| Pyridazinone Derivatives | Hydrogen (H) | PDE4B Inhibition | nih.gov |
| 6-aryl-4,5-dihydro-(2H)-pyridazin-3-ones | Imidazol-1-yl/1,2,4-triazol-1-yl methyl | Anticonvulsant, Antitubercular | researchgate.netscielo.br |
Substitutions at the 6-position and other positions on the pyridazinone ring also play a crucial role in determining the pharmacological profile of these compounds.
The presence of an aryl group at the 6-position is a common feature in many biologically active pyridazinone derivatives. scielo.br For example, 6-aryl-pyridazinones have been investigated for their anticonvulsant and antitubercular activities. scielo.br The nature of the aryl substituent can significantly influence potency.
In the context of analgesic and anti-inflammatory activities, substitutions at the 6-position have been shown to be important. sarpublication.com For instance, 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives have been synthesized and evaluated, with some compounds exhibiting potent analgesic and anti-inflammatory effects without causing gastric ulceration. nih.gov Similarly, a series of 3-pyridazinones with morpholino, arylpiperidino, and arylpiperazino moieties at the 6-position have been synthesized and shown to possess antinociceptive activity. nih.gov
Modifications at other ring positions also contribute to the SAR. For example, in a series of pyridazinone derivatives evaluated as PDE4 inhibitors, those with an indole moiety at the 4-position of the pyridazinone scaffold consistently showed greater PDE4B inhibition compared to their 4,5-dihydropyridazinone counterparts. nih.gov This is likely due to the more planar nature of the pyridazinone ring, allowing for better interaction with the active site of the enzyme. nih.gov
| Position of Substitution | Substituent Type | Biological Activity | Reference |
| 6-Position | Aryl group | Anticonvulsant, Antitubercular | scielo.br |
| 6-Position | Various substituents | Analgesic, Anti-inflammatory | sarpublication.comnih.gov |
| 6-Position | Morpholino, arylpiperidino, arylpiperazino | Antinociceptive | nih.gov |
| 4-Position | Indole moiety | PDE4B Inhibition | nih.gov |
Pharmacophore Modeling for Pyridazinone Scaffold Optimization
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. This approach has been successfully applied to the optimization of pyridazinone scaffolds.
A pharmacophore model for pyridazinone derivatives with affinity for α1-adrenoceptors was generated, revealing key structural features necessary for antagonist activity. nih.gov This model demonstrated high correlation and predictive power, helping to rationalize the structure-activity relationships observed within this class of compounds. nih.gov
For PDE4 inhibitors, a pharmacophore model highlighted the importance of two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring for activity. actascientific.com Such models provide a solid foundation for the rational design of new, more active, and selective inhibitors.
In another study, a pharmacophore-based inverse virtual screening was conducted on a library of pyridazinone-based molecules to identify potential new biological targets. nih.govscienceopen.com This approach led to the identification of aspartate aminotransferase as a promising repurposed target for this series of compounds. nih.gov
Fragment-Based Drug Design (FBDD) Principles Applied to Pyridazinone Scaffolds
Fragment-based drug design (FBDD) is a strategy that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These fragments are then grown or linked together to create more potent lead compounds. The pyridazinone scaffold can be considered a "privileged fragment" in drug design due to its ability to serve as a core structure for a wide range of biologically active molecules. nih.gov
The optimization of a 4-amino-pyridazin-3(2H)-one scaffold for fatty acid-binding protein 4 (FABP4) inhibitors exemplifies the application of FBDD principles. nih.govcore.ac.uk By starting with this core scaffold, researchers were able to systematically explore different substituents to enhance inhibitory potency, leading to the identification of a potent analog with low micromolar activity. core.ac.uk This iterative process of fragment optimization is a hallmark of FBDD.
Preclinical Pharmacological Investigations of Pyridazinone Compounds in Vitro and Non Human Models
Cellular and Biochemical Assay Methodologies for Activity Profiling
In vitro assays are fundamental in the early stages of drug discovery to determine the specific molecular targets and pathways modulated by new chemical entities. For pyridazinone derivatives, these assays have been crucial in identifying their mechanisms of action.
Enzyme Activity Assays
Pyridazinone derivatives have been evaluated against several enzyme classes, revealing inhibitory or modulatory activity relevant to various disease states.
Cyclooxygenase (COX) Inhibition : Certain pyridazinone derivatives have been identified as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway. In vitro assays using human recombinant enzymes are employed to determine the inhibitory concentration (IC₅₀) and selectivity for each isoform. For instance, some 6-substituted-3(2H)-pyridazinones have demonstrated potent and selective COX-2 inhibition. scispace.com
Phosphodiesterase (PDE) Inhibition : As potential anti-inflammatory agents, pyridazinone compounds have been screened for their ability to inhibit phosphodiesterases, particularly PDE4. nih.gov Assays measuring the modulation of cyclic AMP (cAMP) levels are used to quantify inhibitory activity. nih.gov One study identified a pyridazinone derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, as a promising and selective inhibitor of the PDE4B isoenzyme. nih.gov
Monoamine Oxidase (MAO) Inhibition : A series of sixteen pyridazinone derivatives were assessed for their inhibitory activity against MAO-A and MAO-B. Most of the tested compounds showed a preference for inhibiting MAO-B, with IC₅₀ values in the micromolar range. Kinetic studies revealed a competitive and reversible mechanism of inhibition for the lead compounds. mdpi.com
Fatty Acid Binding Protein 4 (FABP4) Inhibition : In the search for novel therapeutics for metabolic diseases and cancer, 4-amino and 4-ureido pyridazinone-based compounds have been investigated as FABP4 inhibitors. nih.govcore.ac.ukresearchgate.net A common assay methodology involves measuring the displacement of a fluorescent probe from the FABP4 binding pocket, where a decrease in fluorescence indicates inhibitory activity. nih.gov This approach led to the identification of an analog with an IC₅₀ of 1.57 μM. researchgate.net
Other Enzymes : The pyridazinone scaffold has been explored for its inhibitory potential against other enzymes as well. This includes cholinesterases (AChE and BChE) for Alzheimer's disease research and VEGFR-2 kinase for anticancer applications. nih.govrsc.orgresearchgate.net
| Enzyme Target | Assay Type | Key Findings | Reference Compound Example |
|---|---|---|---|
| COX-2 | In vitro human recombinant enzyme assay | Identified potent and selective inhibitors. | 6-substituted-3(2H)-pyridazinones |
| PDE4B | Nonradioactive assay measuring cAMP levels | Found selective inhibitors with anti-inflammatory potential. | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one |
| MAO-B | In vitro inhibition assay | Identified potent and selective inhibitors with IC₅₀ values in the micromolar range. | TR16 (IC₅₀ = 0.17 μM) |
| FABP4 | Fluorescence displacement assay | Discovered inhibitors with low micromolar activity. | Compound 14e (IC₅₀ = 1.57 μM) |
| VEGFR-2 | Kinase inhibition assay | Found derivatives with potent inhibitory activity. | Compound 18b (IC₅₀ = 60.7 nM) |
Receptor Binding Assays
Radioligand binding assays are commonly used to determine the affinity of compounds for specific receptors. nih.govnih.gov This technique has been instrumental in characterizing the interaction of pyridazinone derivatives with various G-protein coupled receptors (GPCRs) and other receptor types.
Adrenoceptors : Several studies have evaluated series of 3(2H)-pyridazinone derivatives for their affinity towards α₁- and α₂-adrenoceptors. nih.govnih.gov These assays typically use membranes from tissues or cells expressing the receptor of interest (e.g., rat cerebral cortex) and a radiolabeled ligand (like [³H]prazosin). The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. Many pyridazinone compounds have shown high affinity for the α₁-adrenoceptor, with Ki values in the low nanomolar to subnanomolar range. nih.govnih.gov
Formyl Peptide Receptors (FPRs) : Pyridazinone-like scaffolds have been designed and synthesized in an effort to identify novel ligands for Formyl Peptide Receptors, which are involved in inflammation. nih.gov While some screening efforts did not yield effective FPR binders, these studies highlight the application of binding assays in the rational design of receptor ligands. tandfonline.com
| Receptor Target | Assay Type | Key Findings | Reference Compound Example |
|---|---|---|---|
| α₁-Adrenoceptor | Radioligand binding assay ([³H]prazosin) | High affinity with Ki values in the subnanomolar to low nanomolar range. | Compound 3k (Ki = 1.9 nM) |
| α₂-Adrenoceptor | Radioligand binding assay | Variable affinity, often used to determine α₁ vs α₂ selectivity. | - |
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of compounds. Pyridazinone derivatives have been tested in a variety of cell-based functional assays to assess their anticancer, anti-inflammatory, and other activities.
Anticancer and Anti-proliferative Assays : The cytotoxic and anti-proliferative effects of pyridazinone compounds are frequently evaluated against a panel of human cancer cell lines. mdpi.comunich.it Common methodologies include:
MTT and SRB Assays : These colorimetric assays measure cell viability and proliferation. Numerous pyridazinone derivatives have shown significant growth inhibition (GI₅₀) against cell lines from various cancer types, including colon, lung, and gastric cancer. rsc.orgmdpi.comunich.it
Lactate Dehydrogenase (LDH) Assay : This assay measures cytotoxicity by quantifying LDH release from damaged cells. unich.it
Cell Cycle Analysis : Flow cytometry is used to determine the effect of compounds on cell cycle progression. One study found that a pyridazinone derivative induced G0–G1 phase cell cycle arrest in a non-small-cell lung cancer cell line. nih.govrsc.org
Apoptosis Assays : The induction of programmed cell death is a key mechanism for many anticancer drugs. Assays measuring the expression of apoptosis-related proteins, such as Bax, have shown that some pyridazinones can induce apoptosis in cancer cells. nih.govrsc.orgunich.it
Anti-inflammatory Assays : To substantiate enzyme inhibition data, cell-based models of inflammation are used. For example, the ability of pyridazinone derivatives to inhibit the production of pro-inflammatory cytokines like IL-6 in lipopolysaccharide (LPS)-stimulated monocytic cells has been evaluated. nih.gov
| Biological Activity | Cell Line Example | Assay Type | Key Findings |
|---|---|---|---|
| Anti-proliferative | HCT116 (Colon Carcinoma) | MTT Assay | Identified derivatives with potent anti-proliferative effects. |
| Cytotoxicity | AGS (Gastric Adenocarcinoma) | LDH Assay | Demonstrated dose-dependent cytotoxicity. |
| Cell Cycle Arrest | A549 (Lung Carcinoma) | Flow Cytometry | Compound 10l induced G0-G1 phase arrest. |
| Apoptosis Induction | AGS (Gastric Adenocarcinoma) | Bax Immunostaining | Demonstrated upregulation of pro-apoptotic proteins. |
| Anti-inflammatory | MonoMac-6 (Monocytic) | LPS-induced IL-6 production | Identified compounds that reduce inflammatory cytokine production. |
Evaluation in Non-Human Organismal Models
Following promising in vitro results, pyridazinone compounds are often advanced to in vivo models to assess their activity and efficacy in a whole-organism context.
Activity Assessment in Rodent Models
Rodent models are extensively used to evaluate the analgesic, anti-inflammatory, and other therapeutic effects of pyridazinone derivatives. scispace.com
Analgesic and Anti-inflammatory Models : The efficacy of pyridazinone compounds has been tested in various rodent models of pain and inflammation. scispace.comsarpublication.com The modified Koster's test (writhing test) in mice is a common model for assessing antinociceptive (analgesic) activity, where a reduction in the number of writhes indicates an analgesic effect. nih.gov Many pyridazinone derivatives have demonstrated analgesic activity comparable or superior to reference drugs like aspirin (B1665792) in these models. scispace.comnih.gov Anti-inflammatory activity is often assessed in models like carrageenan-induced paw edema in rats. scispace.com
Antihypertensive and Antithrombotic Models : The cardiovascular effects of some tricyclic pyridazinone derivatives have been evaluated in rodent models. nih.gov Antihypertensive activity has been assessed in rats, while antithrombotic effects have been studied in mouse models by measuring protection against chemically induced thrombosis. nih.gov
| Pharmacological Activity | Animal Model | Test Method | Key Findings |
|---|---|---|---|
| Antinociceptive (Analgesic) | Mouse | Modified Koster's Test (Writhing Test) | Many compounds showed higher potency than aspirin. |
| Anti-inflammatory | Rat | Carrageenan-induced paw edema | Demonstrated significant inhibition of edema. |
| Antithrombotic | Mouse | Collagen/adrenalin-induced thrombosis | Showed protection against death or paralysis. |
| Antihypertensive | Rat | Blood pressure measurement | Activity comparable to reference drugs observed. |
Antimicrobial Activity Screening against Pathogenic Strains (Bacteria, Fungi)
The pyridazinone scaffold has been a fruitful source of compounds with potential antimicrobial activity. scispace.com Derivatives are typically screened against a panel of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comnih.gov
Screening Methodologies : The most common method for initial screening is the disk diffusion method, which provides a qualitative assessment of antimicrobial activity. mdpi.com To quantify this activity, the minimum inhibitory concentration (MIC) is determined using broth microdilution methods. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.
Spectrum of Activity : Pyridazinone derivatives have shown a broad spectrum of activity. scispace.combiomedpharmajournal.org
Antibacterial Activity : Significant activity has been reported against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.govmdpi.comnih.govresearchgate.net For some derivatives, MIC values fall in the low micromolar range, indicating potent activity. mdpi.comnih.gov
Antifungal Activity : Screening against fungal pathogens such as Candida albicans and Aspergillus niger has also been performed. nih.govbiomedpharmajournal.org Certain diarylurea derivatives based on pyridazinone scaffolds have exhibited significant antifungal activity against C. albicans with MIC values as low as 16 μg/mL. nih.gov
| Pathogen | Type | Key Findings / MIC Values | Reference Compound Example |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | MIC values ranging from 3.74–16 µM. | Compounds 3, 7, 10h |
| Escherichia coli | Gram-negative Bacteria | Significant activity observed in disk diffusion and MIC assays. | Compound 7 (MIC = 7.8 μM) |
| Acinetobacter baumannii | Gram-negative Bacteria | Potent activity with MIC as low as 3.74 μM. | Compound 13 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Potent activity with MIC as low as 7.48 μM. | Compound 13 |
| Candida albicans | Fungus | Significant activity with MIC as low as 16 μg/mL. | Compound 8g |
| Aspergillus niger | Fungus | Good activity observed in screening assays. | Compound IIIa |
Plant Biology and Agrochemical Applications of 6-[(Propan-2-yl)amino]pyridazin-3(2H)-one
While specific research on the plant biology and agrochemical applications of this compound is not extensively available in the public domain, the broader class of pyridazinone compounds has been the subject of significant investigation for its herbicidal and plant growth regulatory properties. The biological activity of these compounds is largely dictated by the nature and position of substituents on the pyridazinone ring.
Pyridazinone derivatives are recognized as a significant class of herbicides, primarily functioning as inhibitors of photosynthesis. bohrium.comnih.gov Their principal mode of action involves the interruption of the photosynthetic electron transport chain at Photosystem II (PSII). By binding to the D1 protein of the PSII complex, these compounds block the electron flow, which in turn halts the production of ATP and NADPH necessary for carbon fixation. This inhibition leads to a cascade of events, including the generation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in plant cell death.
The substitution at the 6-position of the pyridazin-3(2H)-one ring is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies on various 6-substituted pyridazinone analogs have demonstrated that modifications at this position can significantly influence their herbicidal potency and selectivity. For instance, the introduction of different amino, alkyl, or aryl groups can alter the binding affinity of the compound to its target site within the plant, as well as affect its uptake, translocation, and metabolism.
Although detailed research findings and data tables specifically for this compound are not available, the general herbicidal properties of 6-aminopyridazinone derivatives suggest that this compound likely exhibits some degree of plant growth inhibitory activity. The isopropylamino group at the 6-position would be expected to modulate its efficacy and selectivity against different plant species. However, without specific experimental data, a detailed account of its effects on various plant biological processes remains speculative.
Further research, including greenhouse and field trials, would be necessary to fully elucidate the herbicidal spectrum, mechanism of action, and potential for plant growth regulation of this compound. Such studies would provide the specific data required for a comprehensive understanding of its agrochemical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-[(Propan-2-yl)amino]pyridazin-3(2H)-one and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted pyridazinones can be synthesized by reacting 6-chloropyridazin-3(2H)-one with isopropylamine under reflux in ethanol, followed by purification via recrystallization or column chromatography . Modifications to the pyridazinone core often involve introducing substituents at the 4- or 5-positions using halogenation or coupling reactions (e.g., Suzuki or Negishi coupling) .
- Key Considerations : Reaction efficiency depends on solvent polarity, temperature, and catalyst selection. Evidence from similar compounds (e.g., 6-(4-substituted-phenyl) derivatives) suggests that electron-withdrawing groups on the pyridazinone ring enhance reactivity .
Q. How is the structural identity of this compound validated?
- Methodology :
- X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELX software ) provide bond lengths, angles, and intermolecular interactions. For example, a related compound, 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one, was characterized with monoclinic symmetry (space group C2/c) and refined to R = 0.059 .
- Spectroscopy : NMR (¹H/¹³C), IR, and HRMS confirm functional groups and regiochemistry.
Q. What in vitro assays are used for preliminary biological evaluation of pyridazinone derivatives?
- Methodology :
- Enzyme inhibition : Screen against targets like p38 MAP kinase (IC₅₀ values) using fluorescence-based assays .
- Anti-inflammatory activity : Measure COX-1/COX-2 inhibition via ELISA .
- Antiplatelet effects : Use ADP-induced platelet aggregation assays (e.g., IC₅₀ ~10 μM for some 6-aryl derivatives) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for target selectivity?
- Methodology :
- Substituent analysis : Introduce electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups to modulate bioactivity. For example, 6-(4-fluorophenyl) derivatives showed enhanced kinase inhibition compared to unsubstituted analogs .
- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like corticotropin-releasing factor receptors .
Q. What computational strategies are employed to predict the pharmacokinetic properties of pyridazinone-based drug candidates?
- Methodology :
- ADMET prediction : Tools like SwissADME estimate absorption (e.g., Caco-2 permeability), metabolic stability (CYP450 interactions), and toxicity (AMES test).
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., PARP-1 inhibitors) to assess binding stability over time .
Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives?
- Case Study : Discrepancies in anti-inflammatory activity between 6-aryl and 6-alkyl derivatives may arise from assay conditions (e.g., cell line variability) or metabolite interference .
- Resolution Steps :
Replicate experiments using standardized protocols.
Perform metabolite profiling (LC-MS) to identify active/inactive forms.
Use isogenic cell lines to control for genetic variability .
Q. What challenges arise in refining the crystal structure of pyridazinone derivatives with flexible side chains?
- Technical Issues : Flexible groups (e.g., isopropylamino) introduce disorder, complicating electron density maps.
- Solutions :
- Collect high-resolution data (d < 0.8 Å) at synchrotron facilities.
- Apply SHELXL constraints (e.g., DFIX, SIMU) to model disordered regions .
Q. How can green chemistry principles improve the synthesis of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
